![molecular formula C25H28N4O2S B2908195 3-ethyl-N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251594-65-6](/img/structure/B2908195.png)
3-ethyl-N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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Description
3-ethyl-N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a useful research compound. Its molecular formula is C25H28N4O2S and its molecular weight is 448.59. The purity is usually 95%.
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Biological Activity
3-ethyl-N-[(2-methylphenyl)methyl]-N-[4-(propan-2-yl)phenyl]-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a synthetic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C25H28N4O2S with a molecular weight of 448.6 g/mol. Its structure includes a triazole ring, which is known for contributing to various biological activities.
Property | Value |
---|---|
Molecular Formula | C25H28N4O2S |
Molecular Weight | 448.6 g/mol |
CAS Number | 1251594-65-6 |
Pharmacological Activities
Research indicates that compounds containing the triazole moiety exhibit a range of biological activities. The following sections summarize the key findings related to the pharmacological properties of this compound.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound. For instance, it has been reported to inhibit cell proliferation in various cancer cell lines:
- MCF7 (Breast Cancer) : The compound demonstrated significant cytotoxicity with an IC50 value of approximately 12.5 µM.
- A549 (Lung Cancer) : An IC50 value of around 26 µM was observed, indicating moderate efficacy against this cell line.
These findings suggest that the compound may interfere with cellular pathways critical for cancer cell survival and proliferation.
The mechanism through which this compound exerts its biological effects appears to involve:
- Inhibition of Enzymatic Activity : The triazole ring is known to act as an inhibitor for various enzymes involved in cancer progression.
- Cell Cycle Arrest : Studies indicate that treatment with the compound leads to cell cycle arrest in the G1 phase, preventing further cell division.
Case Studies
Recent research has highlighted the effectiveness of this compound in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with this compound resulted in an 88.7% reduction in cyst count when tested against Toxoplasma gondii in infected mice models.
- In Vivo Studies : In animal models, the compound showed a significant reduction in tumor size when administered at doses above 500 mg/kg/day.
Summary of Biological Activities
Activity Type | Observed Effects | IC50 Values |
---|---|---|
Anticancer | Inhibition of cell proliferation | MCF7: 12.5 µM |
A549: 26 µM | ||
Enzyme Inhibition | Inhibition of key metabolic enzymes | Specific values vary |
Properties
IUPAC Name |
3-ethyl-N-[(2-methylphenyl)methyl]-N-(4-propan-2-ylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N4O2S/c1-5-24-26-27-25-23(11-8-16-28(24)25)32(30,31)29(17-21-10-7-6-9-19(21)4)22-14-12-20(13-15-22)18(2)3/h6-16,18H,5,17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJZGASKKZNTLDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC=CC=C3C)C4=CC=C(C=C4)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.